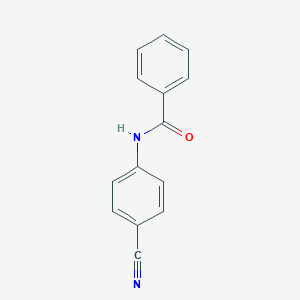

N-(4-cyanophenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

10278-46-3 |

|---|---|

Molecular Formula |

C14H10N2O |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(4-cyanophenyl)benzamide |

InChI |

InChI=1S/C14H10N2O/c15-10-11-6-8-13(9-7-11)16-14(17)12-4-2-1-3-5-12/h1-9H,(H,16,17) |

InChI Key |

BXZUKYCXOQHJAM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |

Other CAS No. |

10278-46-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(4-cyanophenyl)benzamide

The most direct and established methods for synthesizing the core structure of this compound rely on classic organic reactions, particularly those forming the central amide linkage.

The principal method for synthesizing this compound is through the amide coupling reaction, a fundamental transformation in organic chemistry. This typically involves the reaction between a benzoyl derivative and 4-aminobenzonitrile (B131773) (also known as 4-cyanoaniline). A common and efficient approach is the acylation of 4-aminobenzonitrile with benzoyl chloride. researchgate.net

This nucleophilic acyl substitution reaction is generally performed in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine nucleophile. The reaction is often conducted in polar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). To enhance the reaction rate and yield, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. Optimization of reaction conditions, such as temperature (ranging from 0°C to reflux temperatures of 60–100°C) and stoichiometry, is crucial for achieving high yields, which can exceed 80%.

Alternative coupling agents, such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) used with pyridine, provide a method that minimizes epimerization for chiral substrates and produces easily removable, water-soluble byproducts. researchgate.net

Table 1: Conditions for Amide Coupling Reaction

| Reactants | Solvent(s) | Base(s) | Catalyst (optional) | Temperature | Yield | Reference(s) |

| Benzoyl chloride, 4-aminobenzonitrile | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA) | 4-Dimethylaminopyridine (DMAP) | 0°C to room temperature | 68–74% | |

| Benzoyl chloride, 4-aminobenzonitrile | Toluene | Triethylamine (TEA) | Not specified | Reflux | Not specified | clockss.org |

| Carboxylic Acid, Amine | Toluene | Not applicable | 3Å molecular sieves | 160°C | Substrate-dependent | bath.ac.uk |

| Acid Chloride, Amine | 1,2-dichloroethane | Pyridine | Not applicable | Not specified | Good | researchgate.net |

The core this compound structure serves as a scaffold for creating a vast array of derivatives and analogs. These modifications are introduced to fine-tune the molecule's physicochemical and biological properties. Synthesis typically follows the fundamental amide coupling strategy, using substituted starting materials.

For instance, 2,4-dichloro-N-(4-cyanophenyl)benzamide is synthesized by coupling 2,4-dichlorobenzoyl chloride with 4-aminobenzonitrile. Similarly, other halogenated or substituted benzoyl chlorides can be used to modify the benzamide (B126) portion of the molecule.

Derivatives can also be created by altering the phenyl ring attached to the nitrogen atom. For example, replacing the 4-cyanophenyl group with a 4-chlorophenyl group leads to compounds like 2,4-dichloro-N-(4-chlorophenyl)benzamide .

More complex analogs incorporate heterocyclic systems. The synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-ylthio)methyl)-N-(4-cyanophenyl)benzamide is achieved by first reacting 4-(chloromethyl)benzoyl chloride with 4-aminobenzonitrile, followed by reaction with 2-amino-5-sulfanyl-1,3,4-thiadiazole. jst.go.jp Another example is N-(6–(4-cyanophenyl)-1H-indazol-3-yl)-4–(4-ethylpiperazin-1-yl)benzamide , which requires the synthesis of a complex indazole intermediate prior to the final amide coupling step. tandfonline.com

Table 2: Examples of this compound Derivatives

| Compound Name | Key Modification | Synthetic Precursors | Reference(s) |

| 2,4-dichloro-N-(4-cyanophenyl)benzamide | Dichlorination of benzamide ring | 2,4-dichlorobenzoyl chloride, 4-aminobenzonitrile | |

| N-(4-Cyanophenyl)-4-methoxy-3-(methylamino)benzamide | Methoxy and methylamino substitution | 4-methoxy-3-(methylamino)benzoic acid, 4-aminobenzonitrile | nih.gov |

| N-(4-Cyanophenyl)-5-methylisoxazole-3-carboxamide | Replacement of benzoyl with isoxazole-carboxamide | 5-methylisoxazole-3-carboxylic acid, 4-aminobenzonitrile | rsc.org |

| 4-((5-Amino-1,3,4-thiadiazol-2-ylthio)methyl)-N-(4-cyanophenyl)benzamide | Addition of a thiadiazole moiety | 4-(chloromethyl)benzoyl chloride, 4-aminobenzonitrile, 2-amino-5-sulfanyl-1,3,4-thiadiazole | jst.go.jp |

Advanced Synthetic Strategies for this compound Analogues

The development of novel and complex analogs of this compound often requires more sophisticated synthetic strategies beyond simple amide coupling of commercially available precursors.

Creating advanced derivatives involves designing and synthesizing novel benzamide scaffolds. These scaffolds can introduce conformational rigidity, new functional groups, or different spatial arrangements. For example, the synthesis of Benzamide, N-(8-((4-cyanophenyl)methyl)-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dimethoxy-, monohydrochloride, exo- involves a complex benzamide core attached to a bicyclic amine structure. ontosight.ai The synthesis of such a molecule requires the initial construction of the complex amine, followed by amide coupling with a suitably functionalized benzoyl chloride. ontosight.ai

Another advanced scaffold is seen in N-(((4-(cyanophenyl)amino)carbonyl)-2,6-difluoro-benzamide , which features a 2,6-difluoro substitution pattern on the benzamide backbone. ontosight.ai The presence of fluorine atoms can significantly alter the molecule's properties. ontosight.ai Oxazolidinone-based scaffolds have also been developed, where an oxazolidinone ring is a key structural feature, as seen in inhibitors of kallikrein-related peptidase 6. nih.gov

While the amide coupling of 4-aminobenzonitrile is standard for introducing the cyanophenyl group, other strategies exist. For instance, the cyanophenyl group can be introduced via nucleophilic aromatic substitution, where a cyanide source reacts with a halogenated aromatic precursor. Starting materials like 4-cyanophenyl hydrazine (B178648) can be used to construct heterocyclic systems, such as pyrazoles, which are then further elaborated. ajol.info

The benzamide moiety is almost universally formed through amide coupling, but the activation of the carboxylic acid can vary. ontosight.ai The conversion of a benzoic acid to its more reactive acid chloride using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride is a common preliminary step. mdpi.com

The construction of highly complex this compound analogs necessitates multi-step synthesis protocols. These integrated sequences build up molecular complexity in a controlled manner.

A representative example is the synthesis of 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide . This protocol involves several key stages:

Hantzsch Thiazole (B1198619) Synthesis : Formation of the core thiazole ring through the condensation of an α-haloketone with a thioamide.

Introduction of Functional Groups : Attachment of the cyanophenyl group to the thiazole ring.

Amide Coupling : The final formation of the benzamide linkage by reacting the thiazole-containing amine with benzoyl chloride.

Another intricate protocol is used to synthesize quinazoline (B50416) derivatives. This can start with N-(2-cyanophenyl)benzamide, which is first converted to an N-(2-cyanophenyl)benzimidoyl chloride intermediate using phosphorus pentachloride. This reactive intermediate can then undergo cyclization and further reactions to form complex structures like 2-aryl-4-iodoquinazolines or quinazolin-4-ylidenethioureas. mdpi.comacs.org These multi-step pathways demonstrate the modular and versatile nature of synthetic organic chemistry in creating novel and potentially functional molecules based on the this compound framework. ajol.info

Chemical Reactivity and Derivative Formation of this compound

The chemical behavior of this compound is characterized by reactions targeting the amide linkage, the aromatic rings, and the nitrile group. These transformations are crucial for the synthesis of more complex molecules with potential applications in various fields of chemical science.

Oxidation Reactions of Benzamide Derivatives

While specific oxidation reactions on this compound are not extensively documented in the provided context, the reactivity of related benzamide derivatives offers insights into potential transformations. Hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO), have been employed for the oxidation of 2-aryloxybenzamide derivatives. mdpi.comnih.gov This reaction, conducted in trifluoroacetic acid (TFA) at room temperature, leads to the formation of 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.comnih.gov This method is noted for its mild, metal-free conditions and broad applicability. nih.gov

Another significant oxidative transformation is the palladium-catalyzed ortho-selective C–H chlorination of N-quinolinylbenzamide derivatives under anodic oxidation conditions. acs.orgscilit.com This electrochemical method avoids the need for stoichiometric oxidative chlorinating agents by generating the reactive chlorinating species in situ from hydrochloric acid. acs.org The use of a bidentate directing group, such as the 5,7-dichloro-8-quinolinyl group, is effective for achieving high yields of the ortho-chlorinated products. acs.org

Table 1: Examples of Oxidation Reactions on Benzamide Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Aryloxybenzamide | PhIO, TFA, Room Temperature | 2-(4-Hydroxyphenoxy)benzamide derivative | mdpi.comnih.gov |

Reduction Reactions of Nitrile Groups within Benzamide Frameworks

The nitrile group in benzamide frameworks is susceptible to reduction, typically yielding a primary amine. This transformation is a fundamental step in converting the cyano functionality into a more reactive aminomethyl group. A variety of reducing agents can accomplish this, with the choice of reagent often depending on the presence of other functional groups in the molecule.

For instance, the cyano group in N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Generally, the reduction of nitriles to primary amines can be achieved with reagents such as LiAlH₄ in an appropriate solvent like THF, or by catalytic hydrogenation using H₂ gas over a nickel catalyst. aakash.ac.in Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can facilitate the partial reduction of nitriles to aldehydes. aakash.ac.in

More recent methods have explored electron transfer conditions for nitrile reduction. Samarium(II) iodide (SmI₂), activated by Lewis bases, has been shown to be effective for the general reduction of a wide range of nitriles to primary amines under single electron transfer conditions, offering excellent functional group tolerance. acs.org

Table 2: Reagents for Nitrile Group Reduction

| Reagent | Product | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | aakash.ac.in |

| Catalytic Hydrogenation (H₂/Ni) | Primary Amine | aakash.ac.in |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | aakash.ac.in |

Nucleophilic Substitution Reactions in Benzamide Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic rings of benzamide systems, particularly when activated by electron-withdrawing groups or when a good leaving group is present. pressbooks.pub In the context of this compound, the cyano group acts as an electron-withdrawing group, potentially activating the phenyl ring to which it is attached for nucleophilic attack, although this specific reactivity is not detailed in the provided search results.

However, studies on related systems provide valuable precedents. For example, in N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide, the chloro group can be displaced by nucleophiles such as amines or thiols. The SNAr mechanism typically involves a two-step addition-elimination process, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. pressbooks.pubgovtpgcdatia.ac.in The presence of electron-withdrawing substituents ortho or para to the leaving group is crucial for stabilizing the intermediate and facilitating the reaction. pressbooks.pub

A "directed SNAr" has also been reported for ortho-iodobenzamides, where the reaction with amines proceeds specifically at the ortho position, even without a strong electron-withdrawing group on the arene substrate. rsc.org

Cyclization Reactions Involving N-(2-cyanophenyl)benzamide Precursors

The structural isomer, N-(2-cyanophenyl)benzamide, serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably quinazolines and their derivatives. These cyclization reactions typically involve the intramolecular reaction between the amide nitrogen and the ortho-cyano group.

One prominent method involves the titanium tetraiodide/trimethylsilyl iodide synergistically induced cyclization of N-(2-cyanophenyl)benzamides to produce 2-aryl-4-iodoquinazolines in moderate to high yields. nih.govresearchgate.netacs.orgnih.gov This reaction highlights a remarkable synergetic effect between the two reagents. nih.govresearchgate.net

Furthermore, N-(2-cyanophenyl)benzamide can be converted into the corresponding N-(2-cyanophenyl)benzimidoyl chloride by treatment with phosphorus pentachloride. mdpi.commdpi.com This reactive intermediate can then undergo reactions with various nucleophiles to form cyclic products. For example, reaction with potassium thiocyanate (B1210189) yields an isothiocyanate derivative which can undergo intramolecular cycloaddition with amines to form quinazolin-4-ylidenethioureas. mdpi.com Reaction of the imidoyl chloride with thioamides can lead to the formation of 3,1-benzothiazines, 1,3,5-benzotriazocines, or quinazolines, depending on the thioamide used. mdpi.com

Microwave-assisted synthesis has also been employed for the cyclization of 2-amidobenzamide derivatives to quinazolinones, demonstrating an efficient and rapid method for constructing this heterocyclic core. frontiersin.org The cyclization of derivatives of N-(2-cyanophenyl)benzamide is also a key step in the synthesis of novel hypolipidemic agents. acs.org

Table 3: Cyclization Reactions of N-(2-cyanophenyl)benzamide Precursors

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-(2-cyanophenyl)benzamides | TiI₄, TMSI, Toluene, Reflux | 2-Aryl-4-iodoquinazolines | nih.govresearchgate.netacs.orgnih.gov |

| N-(2-cyanophenyl)benzamide | 1. PCl₅, Toluene, Reflux; 2. KSCN, Acetone | N-(2-cyanophenyl)benzimidoyl isothiocyanate | mdpi.com |

| N-(2-cyanophenyl)benzimidoyl chloride | Thioamides, Chloroform | 3,1-Benzothiazines, 1,3,5-Benzotriazocines, or Quinazolines | mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of N-(4-cyanophenyl)benzamide and its analogs.

Once the geometry is optimized, a detailed analysis of the structural parameters can be performed. For benzamide (B126) derivatives, the planarity of the amide linkage and the relative orientations of the two phenyl rings are of particular interest.

In a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings was found to be 82.32(4)°. While not identical to this compound, this provides an indication of the potential for significant twisting between the two rings in such molecules. The orientation of substituent groups, such as the nitro groups in the aforementioned derivative, relative to their attached phenyl rings is also a key parameter determined from these calculations.

A comprehensive set of optimized structural parameters for a representative N-phenylbenzamide derivative is presented in the interactive table below, based on typical values found in computational studies of similar molecules.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-C (phenyl) | 1.38-1.40 |

| Bond Length | C-N (amide) | 1.35-1.37 |

| Bond Length | C=O (amide) | 1.23-1.25 |

| Bond Length | C-C≡N | 1.44-1.46 |

| Bond Length | C≡N | 1.15-1.17 |

| Bond Angle | C-N-C (amide) | 125-128 |

| Bond Angle | N-C=O (amide) | 122-124 |

| Bond Angle | C-C-C (phenyl) | 119-121 |

| Torsion Angle | C-C-N-C | Varies |

| Torsion Angle | C-N-C-C | Varies |

Note: The values in this table are representative and may vary depending on the specific derivative and the level of theory used in the calculation.

Understanding the electronic structure and charge distribution is crucial for predicting a molecule's reactivity and intermolecular interactions. Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. researchgate.net

In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group are expected to carry significant negative charges, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the carbonyl carbon and the hydrogen atom of the amide group are likely to be positively charged. This charge distribution is a key determinant of the molecule's electrostatic potential and its ability to interact with other molecules, including biological macromolecules. researchgate.net

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions and reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Molecular Docking Simulations for this compound Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a protein target.

Derivatives of this compound have been investigated as potential inhibitors of various protein kinases, which are important targets in cancer therapy. nih.gov Molecular docking simulations are employed to predict the binding mode of these compounds within the active site of a target kinase, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the amide group of the benzamide scaffold can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the kinase's active site. The cyano group can also participate in hydrogen bonding or other polar interactions. The phenyl rings often engage in hydrophobic interactions with nonpolar residues in the binding pocket.

By analyzing the docking poses and the calculated binding affinities, researchers can gain insights into the structure-activity relationships of a series of analogs and rationally design new compounds with improved inhibitory activity. nih.govnih.gov

Pharmacophore Model Generation for Target Interaction

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. dovepress.comdergipark.org.tr A pharmacophore model for this compound would be generated based on its key structural motifs to map its potential interactions within a protein's active site.

For a molecule like this compound, a hypothetical pharmacophore model would typically consist of several key features:

Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group and the nitrogen atom of the cyano group are potent hydrogen bond acceptors.

Hydrogen Bond Donor: The nitrogen atom of the amide linkage acts as a crucial hydrogen bond donor.

Aromatic Rings: The two phenyl rings serve as hydrophobic and aromatic features, capable of engaging in π-π stacking or hydrophobic interactions with complementary residues in a binding pocket. bohrium.comnih.gov

The generation process involves identifying a set of active molecules and superimposing them to extract the common features responsible for their biological activity. researchgate.net For this compound, a model could be developed using a series of structurally similar benzamide analogues with known activity against a particular target. nih.gov This model then serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. researchgate.net

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Specific Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms H-bond with donor residues (e.g., Lys, Arg) |

| Hydrogen Bond Acceptor | Cyano Nitrogen (C≡N) | Forms H-bond with donor residues (e.g., Asn, Gln) |

| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Forms H-bond with acceptor residues (e.g., Asp, Glu) |

| Aromatic/Hydrophobic | Benzoyl Phenyl Ring | π-π stacking, hydrophobic interactions |

| Aromatic/Hydrophobic | Cyanophenyl Ring | π-π stacking, hydrophobic interactions |

Surface Complementarity Analysis of Binding Sites

Surface complementarity analysis assesses the degree to which a ligand and its receptor binding site match in terms of shape and physicochemical properties. oup.com For this compound, this analysis is crucial for predicting its binding affinity and orientation within a target's active site. The analysis considers both geometric (shape) complementarity and electrostatic complementarity.

Shape Complementarity: This refers to the physical fit between the ligand and the binding pocket. nih.gov The relatively planar structure of the benzamide core and the two phenyl rings would require a binding site with a corresponding cleft or groove. The rotational freedom around the amide bond allows the molecule to adopt different conformations, potentially enabling it to fit into pockets of varying shapes. Computational algorithms can calculate a shape complementarity score to quantify how well the molecule's surface fits the contours of the protein's cavity. oup.com

Electrostatic Complementarity: This aspect evaluates the matching of electrostatic potentials between the ligand and the binding site. The electron-rich regions of this compound, such as the carbonyl oxygen and the cyano group, should ideally align with electropositive regions of the binding site (e.g., hydrogen bond donors like arginine or lysine). Conversely, the amide proton, an electropositive region, should align with an electronegative pocket formed by residues like aspartate or glutamate (B1630785). A high degree of electrostatic complementarity is a strong indicator of favorable binding energy and specificity. pku.edu.cn

Studies on other protein-protein interaction inhibitors have shown that a high degree of both shape and electrostatic complementarity is often found in potent inhibitors that target well-defined surface pockets. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. mdpi.comnih.gov

Conformational Dynamics of Cyanobiphenyl-Containing Molecules

The this compound molecule contains a cyanophenyl group attached to a benzamide moiety, creating a structure with torsional flexibility similar to that of cyanobiphenyls. MD simulations are particularly useful for exploring the conformational landscape of such molecules. researchgate.net

The most significant degree of conformational freedom in this compound is the torsion around the C-N bond of the amide linkage and the C-C bond connecting the benzoyl group to its phenyl ring. While the amide bond itself is largely planar and rigid due to resonance, rotation around the adjacent single bonds allows the two aromatic rings to adopt various relative orientations.

Table 2: Key Torsional Angles in this compound for MD Simulation Analysis

| Torsional Angle | Description | Expected Dynamic Behavior |

|---|---|---|

| Phenyl-C(O)-N-Phenyl | Defines the relative orientation of the two aromatic rings | Significant flexibility, sampling a wide range of angles influenced by the environment. |

| C-C(O)-N-H | Amide bond planarity | Largely restricted to near 180° (trans) due to resonance. |

| C(aromatic)-C(carbonyl) | Rotation of the benzoyl group | Some rotational freedom, influencing the position of the carbonyl oxygen. |

Investigation of Intermolecular Interactions in Dynamic Environments

MD simulations excel at characterizing the complex network of non-covalent interactions between a ligand and its environment, such as a protein receptor or solvent molecules, over time. dovepress.com For this compound, the primary intermolecular interactions are hydrogen bonding and π-π stacking. mdpi.com

π-π Stacking Interactions: The two aromatic rings of this compound can engage in π-π stacking interactions with aromatic residues of a protein target, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). acs.org MD simulations can analyze the geometry (e.g., parallel-displaced or T-shaped) and strength of these interactions. The simulation trajectory would show the rings of the ligand and the protein residue dynamically adjusting their relative positions to optimize these stabilizing interactions. rsc.org These aromatic interactions are often crucial for the recognition and binding of benzamide-containing molecules in various biological targets. nih.gov

By simulating the molecule within a solvated protein binding site, MD provides a detailed, time-resolved picture of the key intermolecular forces that govern its biological activity. mdpi.com

Structure Activity Relationship Sar Investigations of N 4 Cyanophenyl Benzamide Derivatives

Design Principles for N-(4-cyanophenyl)benzamide Analogues

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity. A primary strategy involves bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties, to enhance potency, selectivity, or pharmacokinetic profiles. For instance, the amide linkage, which is susceptible to hydrolysis in vivo, can be a target for replacement. The 1,2,4-oxadiazole (B8745197) heterocycle has been successfully employed as a bioisostere for the amide bond in various benzamide-containing compounds, leading to derivatives with significant insecticidal and fungicidal activities. mdpi.com This approach not only improves metabolic stability but can also introduce new interactions with the biological target.

Another key design principle is the strategic introduction of substituents on both the benzoyl and the cyanophenyl rings. The nature and position of these substituents are critical in modulating the molecule's properties. For example, in a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, the type of substituent on the aniline (B41778) ring was found to influence larvicidal activity, suggesting that less steric bulk may be favorable for binding to the target receptor. mdpi.com Similarly, modifications to the quinoline (B57606) moiety in quinoline-based benzamide (B126) analogues of SGI-1027, a DNA methyltransferase inhibitor, demonstrated that the size and nature of aromatic or heterocyclic substituents significantly impact inhibitory activity. rsc.org These studies highlight the importance of a systematic exploration of the chemical space around the core scaffold.

Furthermore, the principle of "structure simplification" or "fragment-based" design can be applied, where the complex lead molecule is broken down into smaller fragments to identify the key binding motifs. Conversely, "scaffold hopping" involves replacing the central core of the molecule while retaining the key interacting substituents in their optimal spatial orientation. These principles allow for the generation of novel chemical entities with potentially improved properties.

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents on the aromatic rings. These modifications can alter the electronic, lipophilic, and steric properties of the molecule, thereby affecting its interactions with biological targets.

In the context of benzamide derivatives, altering the electronic landscape can impact their binding affinity for target proteins. For instance, the introduction of halogen atoms to benzamide derivatives intended as radioligands for dopamine (B1211576) D2-like receptors was shown to significantly affect their receptor affinity. researchgate.net Computational studies on chlorinated phenyl benzamides have demonstrated that substitutions can alter the band gap of the material, a measure of electronic excitability. cresset-group.com These findings suggest that a careful selection of substituents with specific electronic characteristics is a powerful tool for modulating the biological activity of this compound analogues.

The following table illustrates the effect of different substituents on the electronic properties of a generic benzamide system, which can be extrapolated to the this compound scaffold.

| Substituent (at para-position of benzoyl ring) | Electronic Effect | Impact on Amide Carbonyl | Potential Biological Implication |

| -NO₂ | Strong Electron-Withdrawing | Increased positive charge | Enhanced hydrogen bond accepting capacity |

| -Cl | Moderately Electron-Withdrawing (Inductive) | Slightly increased positive charge | Altered electrostatic interactions with target |

| -H | Neutral | Baseline | Reference for comparison |

| -CH₃ | Weak Electron-Donating | Slightly decreased positive charge | Modified hydrophobic interactions |

| -OCH₃ | Strong Electron-Donating (Resonance) | Decreased positive charge | Altered hydrogen bond accepting capacity |

| -NH₂ | Very Strong Electron-Donating (Resonance) | Significantly decreased positive charge | Potential for new hydrogen bond donation |

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical physicochemical parameter in drug design. It influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target protein. For this compound derivatives, modifying lipophilicity through the addition or removal of hydrophobic or hydrophilic groups can have a profound impact on their biological potency.

In a series of halogenated benzamide derivatives, their lipophilicity (log D(7.4) values) was determined alongside their receptor affinities. researchgate.net It was observed that compounds with log D(7.4) values in a specific range exhibited favorable properties for in vivo imaging. This highlights the importance of achieving an optimal lipophilicity balance for a desired biological outcome. High lipophilicity can enhance binding to hydrophobic pockets in a protein target but may also lead to poor aqueous solubility, increased metabolic turnover, and off-target toxicity. nih.gov

The table below shows hypothetical logP values for substituted this compound derivatives to illustrate the impact of different functional groups on lipophilicity.

| Substituent (R) on Benzoyl Ring | Calculated logP (cLogP) | Expected Impact on Biological System |

| -H | 3.5 | Baseline lipophilicity |

| -CH₃ | 4.0 | Increased lipophilicity, may enhance membrane permeability |

| -Cl | 4.2 | Increased lipophilicity, potential for halogen bonding |

| -OH | 3.0 | Decreased lipophilicity, improved aqueous solubility |

| -OCH₃ | 3.6 | Minor change in lipophilicity, potential for H-bonding |

| -CF₃ | 4.4 | Significantly increased lipophilicity |

Note: These are estimated values for illustrative purposes.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. bris.ac.uk In the context of this compound derivatives, the introduction of chiral centers or the existence of atropisomerism can lead to stereoisomers with distinct biological activities. Atropisomerism can occur in benzamides due to restricted rotation around the aryl-carbonyl bond, creating stable, non-interconvertible enantiomers. wikipedia.org

The separation of enantiomers, known as chiral resolution, is a critical process in the development of single-enantiomer drugs. pharmtech.com Common methods include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. archivepp.com Chiral chromatography is another widely used technique for separating enantiomers. archivepp.com

The biological importance of chirality is underscored by the fact that biological systems, being chiral themselves, often interact differently with each enantiomer of a chiral drug. bris.ac.uk For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. bris.ac.uk While specific studies on the stereochemistry of this compound are not detailed in the provided search results, the principles of stereoselectivity are universally applicable in medicinal chemistry. The design of chiral this compound analogues would require careful consideration of the spatial arrangement of substituents to optimize interactions with the target binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jppres.com For the this compound series, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity, thereby guiding the design of new, more potent analogues.

A QSAR model is typically represented by an equation that correlates biological activity (e.g., pIC50) with various molecular descriptors. These descriptors can be steric (e.g., molar refractivity), electronic (e.g., Hammett constants), or hydrophobic (e.g., logP). In a QSAR study of benzylidene hydrazine (B178648) benzamides with anticancer activity, a statistically significant equation was derived that linked the anticancer activity to descriptors such as Log S, rerank score, and molar refractivity (MR). nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of the molecules. nih.gov These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would be favorable or unfavorable for activity. nih.gov For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors yielded robust CoMFA and CoMSIA models that provided guidance for the design of novel inhibitors. rsc.org

The following table presents a hypothetical 2D-QSAR equation for a series of this compound derivatives, illustrating the type of information that can be obtained from such a study.

| Descriptor | Coefficient | Interpretation |

| cLogP | +0.45 | Positive correlation; increasing lipophilicity is favorable for activity. |

| Molar Refractivity (MR) | -0.12 | Negative correlation; bulky substituents are detrimental to activity. |

| Dipole Moment | +0.23 | Positive correlation; a higher dipole moment enhances activity. |

| Constant | +2.50 | Baseline activity of the series. |

This is a hypothetical example.

Fragment-Based Research Approaches Utilizing Cyanophenyl-Benzamide Moieties

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. The cyanophenyl and benzamide moieties are attractive fragments for FBDD due to their presence in numerous bioactive molecules and their ability to form key interactions with protein targets, such as hydrogen bonds and pi-stacking.

In an FBDD approach, once a fragment like a cyanophenyl or benzamide derivative is identified as a "hit," it can be optimized into a more potent lead compound through several strategies. "Fragment growing" involves adding functional groups to the initial fragment to pick up additional interactions with the target. "Fragment merging" combines two or more fragments that bind to different but adjacent sites on the target. "Fragment linking" connects two fragments that bind to distinct sites with a chemical linker. archivepp.com

The cyanophenyl group is particularly valuable as a fragment due to its ability to act as a hydrogen bond acceptor and its rigid structure, which can help to orient the molecule in a binding pocket. The benzamide moiety is a classic pharmacophore that can form multiple hydrogen bonds and participate in hydrophobic interactions. The combination of these two moieties in the this compound scaffold provides a versatile starting point for FBDD campaigns targeting a wide range of protein classes.

Mechanistic Elucidation of Biological Interactions of N 4 Cyanophenyl Benzamide Analogs in Vitro & Molecular Level

Enzyme Inhibition Studies by Benzamide (B126) Derivatives

Benzamide derivatives have been extensively investigated as inhibitors of several key enzymes involved in human pathophysiology. The aromatic amide structure serves as a versatile scaffold for designing potent and selective inhibitors targeting enzymes implicated in neurological disorders, cancer, and metabolic diseases.

Monoamine Oxidase (MAO) A and B Inhibition by Aromatic Amides

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine. nih.govwikipedia.org Inhibition of these enzymes is a therapeutic strategy for treating neurological conditions like Parkinson's disease and depression. wikipedia.orgnih.gov Aromatic amides, including N-(4-cyanophenyl)benzamide, have been identified as potent MAO inhibitors. nih.gov

A study involving a series of 66 small aromatic amide derivatives identified several potent MAO-A and MAO-B inhibitors. nih.gov Within this series, this compound (compound 3 in the study) was synthesized and evaluated, although its specific inhibitory activity was not detailed in the primary findings. nih.govtandfonline.com However, the study highlighted other benzamide derivatives as significant inhibitors. For instance, N-(2,4-dinitrophenyl)benzamide demonstrated a preference for MAO-A inhibition with an IC50 value of 126 nM, while N-(2,4-Dinitrophenyl)benzo[d] nih.govacs.orgdioxole-5-carboxamide was a moderately selective MAO-B inhibitor with an IC50 of 56 nM. nih.govresearchgate.net These findings establish the general potential of the benzamide scaffold in MAO inhibition. nih.gov

| Compound | Target | IC50 (nM) | Selectivity |

| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 | Higher preference for MAO-A |

| N-(2,4-Dinitrophenyl)benzo[d] nih.govacs.orgdioxole-5-carboxamide | MAO-B | 56 | Moderately selective for MAO-B |

Data sourced from a study on small aromatic amide derivatives as MAO inhibitors. nih.gov

Lysine Specific Demethylase 1 (LSD1) Inhibition by (4-cyanophenyl)glycine Derivatives

Lysine Specific Demethylase 1 (LSD1) is a flavin-dependent demethylase that plays a critical role in transcriptional regulation by removing methyl groups from histones. mdpi.com Overexpression of LSD1 is associated with various cancers, making it an attractive therapeutic target. mdpi.comnih.gov The development of reversible LSD1 inhibitors has been a focus of research, with (4-cyanophenyl)glycine derivatives emerging as a promising class of compounds. acs.orgresearchgate.net

Research efforts to identify reversible LSD1 inhibitors led to the development of a (4-cyanophenyl)glycinamide scaffold. acs.org Starting from a high-throughput screening hit, subsequent modifications resulted in a potent derivative, compound 32, which exhibited a dissociation constant (Kd) of 32 nM and an EC50 value of 0.67 μM in a cellular biomarker assay. acs.orgscispace.com This derivative represents a significant advancement in the development of effective, reversible LSD1 inhibitors. acs.org

Histone Deacetylase (HDAC) Inhibition by Benzamide Compounds

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov Dysregulation of HDAC activity is implicated in the pathogenesis of cancer, making HDAC inhibitors a valuable class of anticancer agents. nih.govacs.orgresearchgate.net Benzamide derivatives constitute an important class of HDAC inhibitors, with some compounds showing potent activity against class I HDACs (HDAC1, 2, and 3). nih.govacs.org

Newly synthesized benzamide derivatives, structurally distinct from known HDAC inhibitors, have demonstrated significant inhibitory activity. acs.org For example, the benzamide derivative MS-275 showed an IC50 value of 4.8 μM. acs.org Structure-activity relationship studies revealed that a 2'-amino or hydroxy group on the benzanilide (B160483) moiety was crucial for inhibitory activity. acs.org Further research on novel N-(2-aminophenyl)-benzamide derivatives identified compounds that inhibit HDAC1 and HDAC2 at nanomolar concentrations. acs.org One such compound, 7j, exhibited potent inhibition against HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65, 0.78, and 1.70 μM, respectively, which was slightly more potent than the reference drug entinostat. nih.gov

| Compound | Target | IC50 (µM) |

| MS-275 | HDAC (partially purified) | 4.8 |

| Compound 7j | HDAC1 | 0.65 |

| Compound 7j | HDAC2 | 0.78 |

| Compound 7j | HDAC3 | 1.70 |

| Entinostat (Reference) | HDAC1 | 0.93 |

| Entinostat (Reference) | HDAC2 | 0.95 |

| Entinostat (Reference) | HDAC3 | 1.80 |

Data compiled from studies on benzamide derivatives as HDAC inhibitors. nih.govacs.org

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition by N-substituted Aminobenzamide Derivatives

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, which are responsible for enhancing insulin (B600854) release. nih.govnih.govrjsocmed.com Inhibition of DPP-IV is a key therapeutic strategy for managing type 2 diabetes. rjsocmed.commdpi.com N-substituted aminobenzamide derivatives have been explored as a novel scaffold for potential DPP-IV inhibitors. nih.govnih.gov

In a study focused on this scaffold, 69 novel N-substituted aminobenzamide derivatives were designed, synthesized, and tested for their in vitro activity against the DPP-IV enzyme. nih.govnih.gov The research demonstrated that the N-aminobenzamide scaffold is a valid framework for inhibiting DPP-IV. nih.govnih.gov Ten of the synthesized compounds showed higher activity against DPP-IV than the reference compounds used in the study, with the most active derivatives achieving 38% inhibition at a concentration of 100 μM. nih.govnih.gov

Elucidation of Inhibitory Mechanisms (e.g., Reversible Competitive Inhibition)

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. Benzamide derivatives have been shown to exhibit various inhibitory mechanisms, with reversible competitive inhibition being a common mode of action.

In the context of MAO inhibition, detailed kinetic studies were performed on the most potent MAO-B inhibitor from a series of aromatic amides, N-(2,4-Dinitrophenyl)benzo[d] nih.govacs.orgdioxole-5-carboxamide. nih.govresearchgate.net The results indicated that this compound acts as a reversible and competitive inhibitor, with a Ki of 6.3 nM. nih.govresearchgate.net This means the inhibitor binds to the active site of the enzyme, competing with the natural substrate, and this binding is non-covalent and can be reversed. youtube.com

For LSD1, the focus has been on developing reversible inhibitors to overcome potential issues associated with irreversible inhibitors. acs.orgresearchgate.net The (4-cyanophenyl)glycine derivatives were specifically designed to bind non-covalently to the enzyme's active site. acs.org Similarly, studies on N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives showed they inhibited LSD1 by competitively interacting with its substrate. nih.gov

The mechanism for HDAC inhibition by benzamides involves the interaction of a zinc-binding group on the inhibitor with the zinc ion in the enzyme's active site. nih.govresearchgate.net Docking studies of N-(2-aminophenyl)-benzamide inhibitors with HDAC1 have helped to elucidate this binding mode. acs.org

Receptor Interaction and Modulation by Benzamide Derivatives

Beyond enzyme inhibition, benzamide derivatives have been shown to interact with and modulate the activity of various G protein-coupled receptors (GPCRs), highlighting their versatility as pharmacological agents.

Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). mdpi.com Molecular docking studies suggest these molecules bind at a site composed of amino acids such as Pro655, Tyr659, and Trp945, stabilized by hydrogen bonds, π–π stacking, and hydrophobic interactions. mdpi.com

Other studies have synthesized and evaluated benzamide derivatives as antagonists for the histamine (B1213489) H3 receptor, with many compounds displaying potent binding affinity. nih.gov Similarly, novel benzamide derivatives have been developed as agonists for the sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone. mdpi.com Pharmacomodulation of a lead compound resulted in a derivative with superior S1R affinity and an improved safety profile. mdpi.com

Furthermore, substituted benzamide ligands have been studied for their interaction with the D4 dopamine receptor. researcher.life Research indicates that substituents on the benzamide ring can indirectly mediate interactions with specific residues in the receptor's transmembrane helices. researcher.life Benzamide derivatives have also been developed as selective 5-HT4 receptor agonists, which are of interest for enhancing gastrointestinal motility. nih.gov

Cannabinoid-1 Receptor Inverse Agonism

Certain complex analogs of this compound have been identified as potent cannabinoid-1 receptor (CB1R) inverse agonists. nih.govnih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. The CB1R is implicated in the regulation of energy balance. nih.gov

One notable analog, N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide, also known as MK-0364 or Taranabant, demonstrates high potency as a CB1R inverse agonist. nih.govresearchgate.net In vitro studies have shown it inhibits the binding and functional activity of various CB1R agonists with a binding K(i) of 0.13 nM for the human CB1R. nih.gov The mechanism of action for CB1R inverse agonists generally involves a reduction in food intake and an increase in energy expenditure, effects that are linked to the central nervous system. nih.gov These compounds have been shown to reduce fat mass, lower liver lipids, and improve insulin sensitivity. nih.gov

CXCR2/CXCR1 Receptor Antagonism

The chemokine receptors CXCR1 and CXCR2 are key mediators of immune cell migration, particularly for neutrophils, and play a significant role in inflammatory responses. nih.govfrontiersin.org Antagonism of these receptors is a therapeutic strategy for a variety of inflammatory diseases and cancer. nih.govresearchgate.net Analogs of this compound have been investigated for their ability to act as antagonists for these receptors.

CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon activation, trigger signaling cascades leading to cellular responses like directed neutrophil migration. nih.gov Blocking these receptors can alleviate excessive neutrophil accumulation and prevent prolonged tissue damage in inflammatory conditions. nih.gov While many CXCR2 antagonists bind to an intracellular allosteric pocket, different chemical scaffolds can engage the receptor differently, potentially leading to biased inhibition of downstream signaling pathways. nih.gov The development of selective antagonists for CXCR1 or CXCR2 remains a challenge due to the high degree of homology (77%) between the two receptors. researchgate.net

Interaction with Anti-apoptotic Proteins (e.g., Bcl-xL)

The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. nih.gov This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). google.com Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, thereby preventing mitochondrial outer membrane permeabilization and subsequent cell death. nih.govgoogle.com Overexpression of anti-apoptotic proteins is a common mechanism by which cancer cells evade apoptosis and develop resistance to chemotherapy. google.com

Certain benzamide-containing compounds have been explored as inhibitors of these anti-apoptotic proteins. The strategy involves designing small molecules that mimic the BH3-only proteins, which are the natural antagonists of anti-apoptotic Bcl-2 family members. google.com These "BH3 mimetics" bind to the hydrophobic groove of proteins like Bcl-xL, displacing pro-apoptotic proteins and triggering apoptosis. nih.gov For instance, docking experiments with naphthalene (B1677914) amide and tetrahydroquinoline urea (B33335) analogs, which contain a carbonyl group, have pointed to unfavorable steric interactions that can weaken their binding to Bcl-xL. nih.gov This highlights the importance of precise structural arrangements for effective inhibition.

Cellular Pathway Modulation in In Vitro Systems

Effects on Cell Cycle Progression (e.g., G2/M arrest) in Cancer Cell Lines

A significant mechanism of action for several benzamide anti-cancer analogs is the induction of cell cycle arrest, specifically at the G2/M transition phase. nih.govscribd.com This phase is critical for cell division, as it involves the segregation of chromosomes into daughter cells. Disruption of this process can lead to apoptosis. scribd.com

Treatment of cancer cell lines with benzamide analogs has been shown to cause a significant accumulation of cells in the G2/M phase. nih.govfrontiersin.org For example, flow cytometry analysis of mSCLC (murine small cell lung cancer) cells treated with a benzamide analog (analog 21) at a concentration of 300 nM for 24 hours resulted in a distinct G2/M arrest, similar to the effect of colchicine (B1669291), a known microtubule-disrupting agent. nih.govscribd.com This effect is a direct consequence of the impairment of microtubule dynamics, which are essential for the formation of the mitotic spindle required for chromosome segregation. nih.govscribd.com Similarly, other studies on different cancer cell lines, such as human cervical cancer (HeLa) and malignant melanoma, have demonstrated that various benzamide analogs induce G2/M phase arrest. frontiersin.orgnih.gov This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins like CDK1 and cyclin B. frontiersin.org

Table 1: Effect of Benzamide Analog 21 on Cell Cycle Distribution

| Treatment | Cell Line | Concentration | Duration | Observed Effect | Source |

|---|---|---|---|---|---|

| Analog 21 | 518T2 (mSCLC) | 300 nM | 24 h | Induction of G2/M cell cycle arrest | nih.gov |

| Colchicine (Control) | 518T2 (mSCLC) | 300 nM | 24 h | Induction of G2/M cell cycle arrest | nih.gov |

Modulation of Microtubule Dynamics and Beta-tubulin Covalent Modification

The primary molecular target for the anti-cancer activity of a series of benzamide analogs has been identified as β-tubulin. nih.govacs.orgconsensus.app Microtubules, which are dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in cell division, structure, and transport. nih.gov Benzamide analogs have been found to bind to the colchicine binding pocket of β-tubulin, thereby impairing microtubule dynamics. nih.govacs.org

Research has established that this interaction involves the covalent modification of a specific cysteine residue (Cys239) within the colchicine binding site of β-tubulin. consensus.appnih.gov A "clickable" benzamide probe was designed that irreversibly bound to β-tubulin, and the anti-cancer potency of a series of analogs correlated strongly with their ability to compete with this probe, confirming that β-tubulin is the functional target. nih.govacs.org The covalent bond formation disrupts the normal process of microtubule growth and shrinkage, a phenomenon known as dynamic instability. nih.govscribd.com In vitro microtubule formation assays demonstrated that a benzamide analog (analog 21) significantly inhibited the growth rate of microtubules. nih.govacs.org

Table 2: Impact of Benzamide Analogs on Microtubule Growth Rate

| Compound | Tubulin Source | Concentration | Effect on Microtubule Growth Rate | Source |

|---|---|---|---|---|

| Analog 21 | Brain Tubulin | 1 µM | Dramatically affected growth | scribd.com |

| Analog 26 | β3 Tubulin | 1 µM | Quantified reduction in growth rate | nih.gov |

| DMSO (Control) | β3 Tubulin | N/A | Baseline growth rate | nih.gov |

Inhibition of MAPK/NF-κB Pathways by Benzamide Analogs

The mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways are crucial in regulating inflammation and cell survival. nih.govnih.gov Oxidative stress and inflammatory stimuli can activate these pathways, leading to the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. nih.gov

Studies on various compounds, including some with benzamide structures, have shown the ability to inhibit these pathways. For example, the chalcone (B49325) derivative 1C, which shares some structural similarities with benzamide analogs, was found to modulate Akt, Erk1/2, and NF-κB signaling pathways in ovarian cancer cell lines. mdpi.comnih.gov Inhibition of the NF-κB pathway can occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB. nih.gov Similarly, inhibition of the MAPK pathway can downregulate the expression of inflammatory genes. nih.gov The use of specific inhibitors for p38 MAPK, JNK, and NF-κB has confirmed that these pathways are instrumental in the induction of inflammatory responses. nih.gov

Induction of p21 Expression in Cell Lines

The protein p21, a cyclin-dependent kinase (CDK) inhibitor, is a critical regulator of cell cycle progression and is known for its role as a tumor suppressor. nih.govnih.gov Its expression can be induced by various cellular stresses, leading to cell cycle arrest. nih.gov Analogs of this compound, particularly those functioning as histone deacetylase (HDAC) inhibitors, have been shown to modulate p21 expression in cancer cell lines.

HDAC inhibitors represent a class of compounds that interfere with the function of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs often leads to the accumulation of acetylated histones and transcription factors, resulting in the altered expression of various genes, including those involved in cell cycle control.

One such benzamide derivative, MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide), has been demonstrated to be an isotype-selective HDAC inhibitor. nih.gov Studies have shown that this compound effectively blocks cancer cell proliferation and induces the expression of the p21 protein. nih.gov This induction of p21 is a key mechanism contributing to the compound's ability to cause cell-cycle arrest and apoptosis in cancerous cells. nih.gov

Similarly, another novel N-hydroxybenzamide derivative, 5j, was found to induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells, a process potentially mediated by the modulation of p21. nih.gov The upregulation of p21 by these benzamide-containing HDAC inhibitors highlights a common pathway through which these compounds exert their anti-proliferative effects. nih.govnih.gov The ability of p21 to inhibit the kinase activity of CDK1 and CDK2 is central to its function in halting the cell cycle, and its induction by these compounds is a key therapeutic mechanism. nih.gov

Differentiation of Surviving Cancer Cells to Non-proliferating Phenotypes

Beyond inducing cell cycle arrest and apoptosis, some therapeutic agents can push surviving cancer cells to differentiate into non-proliferating, specialized cell types. This process represents a potential route for cancer therapy, transforming malignant cells into benign ones. While direct evidence for this compound is not specified, its analogs, particularly those that modify epigenetic states like HDAC inhibitors, are implicated in cellular differentiation processes.

Epigenetic modifications are fundamental to the regulation of gene expression patterns that define a cell's identity and state of differentiation. HDAC inhibitors, by altering the acetylation status of histones, can remodel chromatin and activate transcription programs that lead to differentiation. For instance, the retinoid derivative N-(4-hydroxyphenyl) retinamide (B29671) (4HPR), which shares a benzamide-like core structure, is used in neuroblastoma treatment. Its mechanism involves addressing epigenetic imbalances that contribute to the highly invasive and undifferentiated state of neuroblastoma cells. researchgate.net By modulating the epigenetic landscape, such compounds can restrict the aggressive, proliferative phenotype and promote a more differentiated state. researchgate.net This therapeutic strategy aims to overcome the developmental arrest characteristic of many cancers, forcing them to mature into non-cancerous phenotypes.

Investigation of Molecular Targets and Pathways of this compound and its Derivatives

Derivatives of this compound have been identified as potent inhibitors of various enzymes, a function attributed to their ability to bind to the active sites of these biomacromolecules. A prominent example is their activity as Histone Deacetylase (HDAC) inhibitors. The benzamide group in these molecules can act as a zinc-binding group, chelating with the zinc ion that is essential for catalysis within the active site of zinc-dependent HDACs (Classes I, II, and IV). researchgate.netfrontiersin.org This interaction, along with hydrogen bonding and van der Waals interactions with surrounding amino acid residues in the active site cavity, anchors the inhibitor and blocks substrate access, thereby inhibiting the enzyme. researchgate.net

For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was designed to target Class I HDACs, showing specific inhibitory activity against HDAC1, HDAC2, and HDAC3. frontiersin.org Similarly, other benzamide derivatives have been designed as potential inhibitors for enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Molecular docking studies for these compounds have confirmed that they can fit within the active site gorges of these enzymes, suggesting that spatial hindrance and specific interactions dictate their binding affinity and inhibitory potential. mdpi.com

The binding of this compound analogs to the active sites of enzymes or the binding pockets of receptors directly modulates their biological activity, most commonly resulting in inhibition. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Several benzamide derivatives have demonstrated significant inhibitory activity against various enzyme targets. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a highly potent inhibitor of acetylcholinesterase (AChE) with an IC50 value of 0.056 µM, which is comparable to the well-known drug donepezil (B133215) (IC50 = 0.046 µM). mdpi.com The same compound also inhibited the β-secretase (BACE1) enzyme with an IC50 value of 9.01 µM. mdpi.com

In the context of cancer, benzamide-based HDAC inhibitors have shown selective and potent modulation of enzyme activity. The compound NA inhibited HDAC1, HDAC2, and HDAC3 with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM, respectively, demonstrating a preference for HDAC1. frontiersin.org Another derivative, 16c, displayed inhibitory activity against HDAC1 and HDAC2 with IC50 values of 1.07 μM and 1.47 μM, respectively. researchgate.net This modulation of HDAC activity by benzamide derivatives leads to downstream effects such as cell cycle arrest and apoptosis, underpinning their therapeutic potential. nih.govfrontiersin.org

Table 1: Inhibitory Activity of this compound Analogs on Various Enzymes

| Compound Name | Target Enzyme | IC50 Value |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 µM mdpi.com |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 nM frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 260.7 nM frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 255.7 nM frontiersin.org |

| Compound 16c | HDAC1 | 1.07 µM researchgate.net |

The interaction between small molecules like this compound derivatives and their target biomacromolecules is characterized using a variety of in vitro biochemical assays and computational methods. These techniques are essential for confirming binding, determining the mechanism of action, and quantifying the potency of the interaction.

Enzyme inhibition assays are fundamental for measuring the effect of a compound on enzyme activity. For HDAC inhibitors, these assays typically involve incubating the recombinant enzyme with its substrate and the test compound. The product formation is then measured, often using a fluorescent or colorimetric method, to determine the level of inhibition and calculate IC50 values. frontiersin.org Similar principles are applied to assays for enzymes like AChE and BACE1. mdpi.com

Molecular docking is a computational technique used to predict the binding mode of a small molecule to the three-dimensional structure of its target protein. mdpi.com This method helps to visualize how the compound fits into the active site and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The results from molecular docking can corroborate experimental findings and guide the rational design of more potent and selective inhibitors. mdpi.com

Furthermore, cell-based assays are employed to understand the effects of these interactions within a biological context. For example, antiproliferative assays are used to measure a compound's ability to inhibit the growth of cancer cell lines, providing IC50 values for cytotoxicity. researchgate.netfrontiersin.org Western blotting can be used to detect changes in the expression levels of specific proteins, such as p21, confirming that the enzymatic inhibition observed in biochemical assays translates to the expected downstream cellular effects. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) |

| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivative 5j |

| N-(4-hydroxyphenyl) retinamide (4HPR) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |

| Donepezil |

Advanced Material Science and Functional Applications

Development of New Materials with Specific Properties using Benzamide (B126) Scaffolds

The benzamide scaffold serves as a versatile platform for the design and synthesis of new materials with tailored properties. The inherent rigidity of the aromatic rings combined with the hydrogen bonding capabilities of the amide linkage provides a stable and predictable framework. The introduction of the cyanophenyl group further enhances the potential for creating materials with specific electronic and photophysical characteristics.

Research into related cyanophenyl-functionalized molecules has demonstrated their utility as hole-transporting materials in organic electronics. For instance, novel materials incorporating cyanophenyl-functionalized N4,N4,N4′,N4′-tetraphenylbenzidine (TPB) have been synthesized and characterized. These materials exhibit good thermal stability and desirable luminescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices researchgate.net. The presence of the cyano group, a strong electron-withdrawing group, can significantly influence the electronic structure and charge-transport capabilities of the material researchgate.net.

Theoretical studies, such as Time-Dependent Density Functional Theory (TDDFT), have been employed to understand the photophysical properties of these materials. Such computational approaches allow for the prediction of absorption maxima and the elucidation of electronic transitions, guiding the rational design of new materials with optimized performance researchgate.net. The optical band gap, a crucial parameter for semiconductor applications, can be determined from optical absorption measurements of thin films, providing insight into the material's electronic behavior researchgate.net.

The development of new materials based on benzamide scaffolds extends to the field of medicinal chemistry, where these structures are utilized to create compounds with specific biological activities. While not directly a material science application in the traditional sense, the principles of molecular design and structure-property relationships are analogous.

Applications in Polymers and Coatings

While specific applications of N-(4-cyanophenyl)benzamide in commercially available polymers and coatings are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential utility in high-performance polymers. The rigid aromatic backbone and the polar cyano and amide groups can contribute to enhanced thermal stability, mechanical strength, and specific intermolecular interactions within a polymer matrix.

Benzamide derivatives are known to be incorporated into various polymer structures to impart desired properties. For example, N-benzylbenzamide derivatives have been investigated as tubulin polymerization inhibitors for potential antitumor activities, showcasing the interaction of benzamide structures with biological polymers.

The cyanophenyl group is a well-known mesogen, a fundamental component of liquid crystals. Molecules containing cyanobiphenyl or cyanophenyl benzoate units are widely used in liquid crystal displays (LCDs) due to their ability to self-assemble into ordered phases that can be manipulated by electric fields. The incorporation of a cyanophenyl-benzamide structure into a polymer backbone or as a pendant group could lead to the development of liquid crystalline polymers (LCPs) with unique electro-optical properties.

Furthermore, the polarity imparted by the cyano and amide functionalities could enhance the adhesion of coatings to various substrates. These groups can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for strong interfacial bonding.

Exploration of Optical and Electrical Properties of Cyanophenyl-Benzamide Systems

The combination of a benzamide group (an electron-donating or neutral moiety) and a cyanophenyl group (an electron-withdrawing moiety) creates a donor-acceptor system. This arrangement is known to give rise to interesting optical and electrical properties, including intramolecular charge transfer (ICT) phenomena.

Optical Properties:

Molecules with ICT characteristics often exhibit strong absorption in the UV-visible region and can display fluorescence. The photophysical properties of such systems are highly sensitive to the surrounding environment, including solvent polarity. In cyanophenyl-amine based fluorescent materials, which share similarities with cyanophenyl-benzamide systems, positive solvatofluorochromism has been observed, where the emission wavelength shifts to longer wavelengths (red-shifts) with increasing solvent polarity rsc.org.

The study of related compounds, such as N-benzyl-2-methyl-4-nitroaniline (BNA), a polar molecule with a high nonlinear optical (NLO) coefficient, provides insights into the potential of cyanophenyl-benzamide systems nih.gov. Density functional theory (DFT) calculations on such molecules have shown that the presence of polar groups enhances molecular interaction energy, dipole moment, and polarizability, which in turn affects the material's permittivity and dielectric anisotropy nih.gov. These properties are crucial for applications in electro-optical devices.

Electrical Properties:

The electrical properties of cyanophenyl-benzamide systems are intrinsically linked to their molecular structure. The presence of the polar cyano group can lead to a large dielectric anisotropy, a key property for liquid crystals used in displays nih.gov. The ability to align these molecules with an external electric field allows for the modulation of light, forming the basis of LCD technology.

Furthermore, the donor-acceptor nature of the cyanophenyl-benzamide structure suggests potential for semiconducting behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be estimated through electrochemical measurements and theoretical calculations, determine the material's ability to transport charge carriers (holes and electrons) rsc.org. In similar phenazine-amine based systems, the HOMO and LUMO energy levels were found to be in a range suitable for ambipolar materials, indicating their potential use in organic electronics rsc.org.

The exploration of these properties in this compound and its derivatives could pave the way for their application in a variety of advanced materials, from liquid crystal displays to organic semiconductors and nonlinear optical devices.

Emerging Research Directions and Future Perspectives

Rational Design of Multi-targeted Ligands Incorporating N-(4-cyanophenyl)benzamide Motifs

The paradigm of "one drug, one target" is increasingly being challenged by the multifactorial nature of complex diseases such as cancer and neurodegenerative disorders. nih.gov This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govbenthamscience.comresearchgate.net The this compound framework, with its proven bioactivity and synthetic tractability, serves as an excellent starting point for the rational design of such MTDLs.

Researchers are exploring strategies to fuse or link the this compound motif with other pharmacophores to create hybrid molecules with dual or multiple activities. mdpi.com This approach aims to address different aspects of a disease's pathology with a single compound, potentially leading to enhanced efficacy and a reduced risk of drug-drug interactions compared to combination therapies. researchgate.net For instance, incorporating this motif into molecules targeting both protein kinases and histone deacetylases (HDACs) could offer a synergistic anti-cancer effect. mdpi.com

The success of this strategy hinges on a deep understanding of the structure-activity relationships (SAR) for each target and the careful selection of linkers that maintain the optimal orientation of the pharmacophores for binding. nih.gov Computational modeling and structural biology are indispensable tools in this rational design process, enabling the prediction of binding modes and affinities before embarking on extensive synthetic efforts. mdpi.com The ultimate goal is to fine-tune the activity at each target to achieve a balanced and therapeutically beneficial profile. nih.gov

Advanced Methodologies for Synthesis and Derivatization of this compound

While classical methods for amide bond formation remain relevant, the demand for more efficient, sustainable, and diverse synthetic routes to this compound analogs is driving innovation in synthetic methodology. researchgate.net Modern synthetic chemistry offers a plethora of advanced techniques that can be applied to streamline the synthesis and expand the chemical space of these compounds.

Recent advancements in catalysis, for example, provide milder and more functional-group-tolerant conditions for amide synthesis. Flow chemistry is another promising avenue, offering improved reaction control, scalability, and safety, which is particularly advantageous for the synthesis of compound libraries for high-throughput screening.

Furthermore, late-stage functionalization techniques are being explored to rapidly diversify lead compounds. These methods allow for the introduction of various substituents onto the this compound core at a late stage of the synthesis, facilitating the rapid exploration of SAR and the optimization of pharmacokinetic properties. The development of novel synthetic strategies will be crucial for accessing a wider range of structurally complex and biologically active this compound derivatives.

Integration of In Silico and Experimental Approaches for Mechanistic Discovery

The synergy between computational and experimental methods is becoming increasingly vital for elucidating the mechanisms of action of bioactive compounds. mdpi.comnih.govnih.gov For this compound and its analogs, this integrated approach can provide a comprehensive understanding of their interactions with biological targets at a molecular level.

In silico techniques such as molecular docking and molecular dynamics simulations can predict the binding poses of these ligands within the active sites of target proteins, identify key interactions, and estimate binding affinities. researchgate.netspringernature.com These computational insights can then guide the design of site-directed mutagenesis experiments to validate the predicted binding modes. Quantitative structure-activity relationship (QSAR) studies can further help in identifying the key structural features responsible for the observed biological activity. springernature.com

Conversely, experimental data from techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information that can be used to refine and validate the computational models. mdpi.com This iterative cycle of prediction and experimental validation accelerates the process of mechanistic discovery and facilitates the rational design of more potent and selective inhibitors. nih.gov

Exploration of Novel Biological Targets and Pathways for this compound Analogs

While this compound derivatives have shown promise against established targets, there is a vast and underexplored landscape of other biological targets and pathways where they might exert therapeutic effects. Phenotypic screening and chemoproteomics are powerful tools for identifying novel targets and elucidating the mechanism of action of these compounds in an unbiased manner.